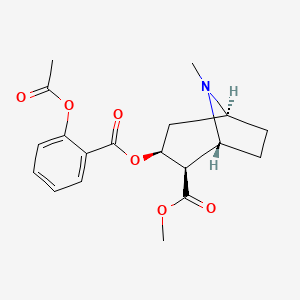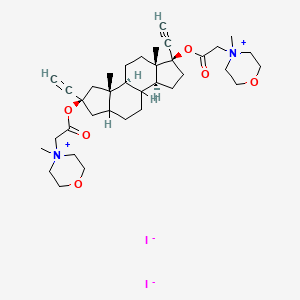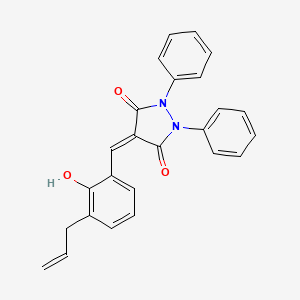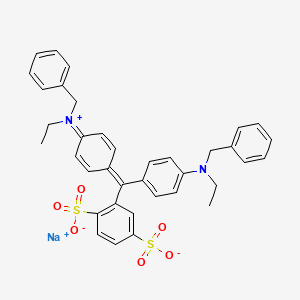
2'-Acetoxycocaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Acetoxycocaine, also known as ortho-acetoxy-cocaine, is a synthetic analog of cocaine. This compound is characterized by the presence of an acetoxy group at the 2’ position of the benzoyl ester moiety. It exhibits a quicker onset of action compared to cocaine and has been studied for its enhanced binding potency to various neurotransmitter transporters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetoxycocaine typically involves the esterification of cocaine with acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, and requires a catalyst such as pyridine to facilitate the acetylation process. The general reaction can be summarized as follows:
- Cocaine is dissolved in an appropriate solvent, such as dichloromethane.
- Acetic anhydride is added to the solution.
- Pyridine is introduced as a catalyst.
- The reaction mixture is stirred at room temperature for several hours.
- The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of 2’-Acetoxycocaine follows similar principles but on a larger scale. The process involves:
- Large-scale esterification using industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of automated purification systems to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Acetoxycocaine undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield salicylmethylecgonine.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Salicylmethylecgonine: Formed via hydrolysis.
Carboxylic Acids: Result from oxidation.
Alcohols: Produced through reduction reactions.
Substituted Derivatives: Generated from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Medicine: Explored for its potential as a local anesthetic and its effects on the central nervous system.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 2’-Acetoxycocaine involves its interaction with neurotransmitter transporters. It exhibits a high binding affinity for the dopamine transporter and the norepinephrine transporter, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced stimulation of the central nervous system. The compound’s acetoxy group contributes to its rapid onset of action and increased potency compared to cocaine.
Comparaison Avec Des Composés Similaires
2’-Acetoxycocaine is unique due to its acetoxy substitution, which significantly alters its pharmacological profile. Similar compounds include:
Cocaine: The parent compound, with a slower onset of action and lower binding affinity for neurotransmitter transporters.
Salicylmethylecgonine: A metabolite of 2’-Acetoxycocaine, formed via hydrolysis.
2’-Hydroxycocaine: Another analog with different pharmacokinetic properties.
Propriétés
Numéro CAS |
192648-66-1 |
|---|---|
Formule moléculaire |
C19H23NO6 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
methyl (1R,2R,3S,5S)-3-(2-acetyloxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H23NO6/c1-11(21)25-15-7-5-4-6-13(15)18(22)26-16-10-12-8-9-14(20(12)2)17(16)19(23)24-3/h4-7,12,14,16-17H,8-10H2,1-3H3/t12-,14+,16-,17+/m0/s1 |
Clé InChI |
BGTCUQCBSAMJBH-JSQNDZKTSA-N |
SMILES isomérique |
CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)OC2CC3CCC(C2C(=O)OC)N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)







![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)



